![molecular formula C24H27N7O2S B2433853 8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione CAS No. 872623-50-2](/img/structure/B2433853.png)
8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several distinct functional groups, including an isoquinoline group, a pyrimidine group, and a purine group . Isoquinolines are a type of heterocyclic aromatic organic compound . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene . Purines are biologically significant and are found in many biological substances, including DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups . The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, its solubility would depend on the presence and location of polar functional groups . Its melting and boiling points would depend on the size and shape of the molecule, as well as the types of intermolecular forces present .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
The synthesis of compounds with structures related to the specified chemical often involves sophisticated organic reactions. For example, the preparation of sulfur-transfer agents showcases methodologies that might be relevant for synthesizing components of the specified chemical. Sulfur-transfer reactions are critical for creating compounds with sulfanyl groups, a feature that could be relevant given the sulfanylethyl part of the compound (Klose, Reese, & Song, 1997). Additionally, reactions involving cyclization and nucleophilic substitution are pivotal in constructing complex heterocyclic compounds, as demonstrated in the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives, highlighting the versatility and complexity of synthesizing such molecules (Zaki, Radwan, & El-Dean, 2017).
Photophysical Properties and Applications
The design and synthesis of compounds based on the pyrimidine-phthalimide structure, for example, reveal their potential in photophysical applications. Such compounds can act as solid-state fluorescence emitters and colorimetric pH sensors, indicating their utility in developing novel sensor technology and materials science (Yan, Meng, Li, Ge, & Lu, 2017). The unique electronic properties of pyrimidine derivatives, as well as their interaction with light, make them suitable candidates for investigating in-depth applications in optoelectronics and chemical sensing.
Green Chemistry and Catalytic Systems
Research into greener synthesis methodologies for related compounds emphasizes the importance of sustainable chemistry. The utilization of green catalytic systems for synthesizing isoindoline-1,3-dione derivatives, for example, aligns with efforts to minimize environmental impact while achieving high efficiency and yield in chemical synthesis processes. These approaches often involve the use of non-toxic catalysts and bio-waste management techniques, indicating a move towards more environmentally friendly chemical synthesis practices (Journal et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications . If it has biological activity, it could be studied as a potential therapeutic agent . Alternatively, if it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields .
properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2S/c1-15-13-16(2)26-22(25-15)34-12-11-31-19-20(28(3)24(33)29(4)21(19)32)27-23(31)30-10-9-17-7-5-6-8-18(17)14-30/h5-8,13H,9-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFCTBNIJHOUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2433770.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2433771.png)
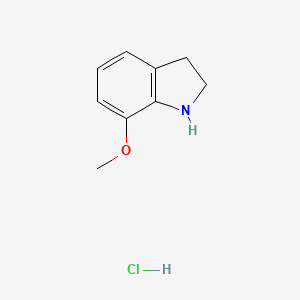
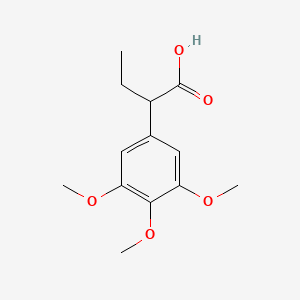
![N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2433776.png)
![N-{4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2433777.png)
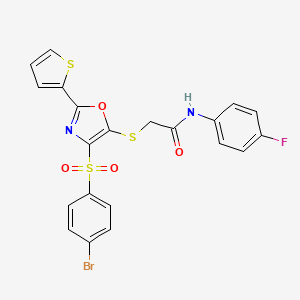
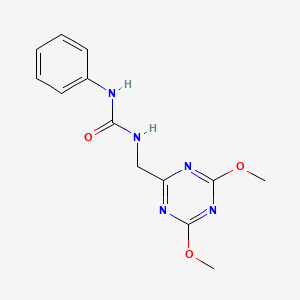

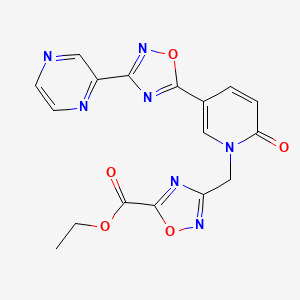

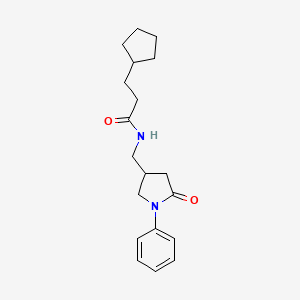

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2433793.png)